3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286581
InChI: InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15)
SMILES: CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F
Molecular Formula: C8H10F3N3S
Molecular Weight: 237.25 g/mol

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide

CAS No.:

Cat. No.: VC13286581

Molecular Formula: C8H10F3N3S

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide -

Specification

Molecular Formula C8H10F3N3S
Molecular Weight 237.25 g/mol
IUPAC Name 3-[3-(trifluoromethyl)pyrazol-1-yl]butanethioamide
Standard InChI InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15)
Standard InChI Key OYTOGZZACQKRKK-UHFFFAOYSA-N
SMILES CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F
Canonical SMILES CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F

Introduction

Synthesis and Preparation

The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide typically involves cyclocondensation and functionalization steps:

  • Pyrazole Ring Formation: Trifluoromethyl-containing 1,3-dielectrophiles, such as 1,1,1-trifluoro-4-methoxy-3-alken-2-ones, react with thiosemicarbazide under reflux conditions to form 3-alkyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole-1-thiocarboxamides .

  • Thioamide Introduction: Subsequent coupling of the pyrazole intermediate with brominated acetophenones or analogous electrophiles yields the final thioamide derivative .

Optimized reaction conditions (e.g., ethanol solvent at 78°C for 16 hours) achieve yields of 65–88% . The regioselectivity of the cyclocondensation is critical to avoid byproducts such as tautomeric pyrazoles .

Biological Activities and Applications

Pharmaceutical Relevance

The thioamide group in this compound may modulate kinase or receptor activity. Patent literature highlights pyrazole-thioamide derivatives as inhibitors of Janus kinase 3 (JAK3), a target in autoimmune diseases . Although specific data for this compound are unavailable, its structural similarity to WHI-P-154 (a JAK3 inhibitor) implies potential immunomodulatory applications .

Pharmacokinetic and Toxicological Considerations

Predicted ADMET properties include:

  • GI Absorption: High (due to moderate logP and polar surface area) .

  • Blood-Brain Barrier Permeation: Unlikely .

  • CYP Inhibition: No significant inhibition of major cytochrome P450 isoforms .

  • Acute Toxicity: LD50_{50} values remain unmeasured, but thioamide derivatives generally exhibit moderate toxicity profiles.

Comparative Analysis with Analogous Compounds

CompoundStructureActivity
3-[3-(Trifluoromethyl)pyrazol-1-yl]butanoic acid Carboxylic acid substituentAnti-inflammatory (predicted)
4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide Sulfonamide substituentNSAID (COX-2 inhibition)
3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile Nitrile substituentJAK3 inhibition (IC50_{50} = 12 nM)

The thioamide group in 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide confers distinct electronic properties compared to carboxylic acid or sulfonamide analogs, potentially enhancing target binding in hydrophobic pockets .

Future Perspectives

The global market for trifluoromethylpyrazole derivatives is projected to grow at a CAGR of 5.9%, driven by demand for advanced agrochemicals and kinase inhibitors . Future research should prioritize:

  • Mechanistic Studies: Elucidating molecular targets and mode of action.

  • Optimization: Improving synthetic yields and scalability .

  • Safety Profiling: Assessing chronic toxicity and environmental impact.

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